molecular formula C15H12N2O5 B11691501 2-(4-Methyl-3-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 358731-26-7

2-(4-Methyl-3-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B11691501
CAS No.: 358731-26-7
M. Wt: 300.27 g/mol
InChI Key: BVLNLBMVGURYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-3-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methylphenyl derivatives, followed by cyclization and epoxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-3A,4,7,7A-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitrophenyl N-(4-Methyl-3-nitrophenyl)carbamate: Another compound with similar nitro and methyl groups.

    4-Methyl-3-nitrophenyl isocyanate: Shares the nitro and methyl groups but differs in its functional groups.

Properties

CAS No.

358731-26-7

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C15H12N2O5/c1-7-2-3-8(6-9(7)17(20)21)16-14(18)12-10-4-5-11(22-10)13(12)15(16)19/h2-6,10-13H,1H3

InChI Key

BVLNLBMVGURYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.